wwl113
Overview
Description
WWL113 is a selective and orally active inhibitor of carboxylesterase 3 (Ces3) and carboxylesterase 1f (Ces1f). It exhibits high selectivity for the 60-kilodalton serine hydrolase. The compound has shown significant potential in scientific research, particularly in the study of metabolic diseases such as obesity and diabetes .
Mechanism of Action
Target of Action
WWL-113, also known as Ethyl 4’-((methyl(3-(pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1’-biphenyl]-4-carboxylate, is a selective and orally active inhibitor of Ces3 and Ces1f . These are endoplasmic reticulum glycoproteins that have been previously associated with adipocyte lipolysis .
Mode of Action
WWL-113 interacts with its targets, Ces3 and Ces1f, by inhibiting their activity . The IC50 values for Ces3 and Ces1f are 120 nM and 100 nM, respectively . This indicates that WWL-113 has a high affinity for these targets and can effectively inhibit their function at low concentrations.
Biochemical Pathways
The inhibition of Ces3 and Ces1f by WWL-113 affects the biochemical pathways associated with adipocyte lipolysis . This results in the promotion of lipid storage in adipocytes . Additionally, WWL-113 has a partial, statistically significant inhibitory effect on blocking the buildup of PGE2 .
Result of Action
The molecular and cellular effects of WWL-113’s action include the promotion of lipid storage in adipocytes . In vivo studies have shown that WWL-113 results in major improvement of multiple features of metabolic syndrome and ameliorated obesity-diabetes in mice . This is achieved through lowered levels of nonesterified free fatty acids (NEFAs), triglycerides (TGs), total cholesterol, and fasted glucose, as well as enhanced glucose tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WWL113 involves several steps, starting with the preparation of the core structure, which is a biphenyl derivative. The key steps include:
Formation of the biphenyl core: This involves the coupling of two aromatic rings through a palladium-catalyzed Suzuki coupling reaction.
Introduction of functional groups: The biphenyl core is then functionalized with various groups, including a carboxylic acid ester and a pyridine ring.
Final assembly: The final step involves the coupling of the functionalized biphenyl core with a methylbenzylamine derivative to form the complete this compound molecule
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
WWL113 primarily undergoes hydrolysis reactions due to the presence of ester functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups in this compound, leading to the formation of carboxylic acids and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings in this compound.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the ester groups to alcohols
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Oxidized aromatic compounds.
Reduction: Alcohol derivatives of this compound
Scientific Research Applications
WWL113 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the activity of carboxylesterases and their role in metabolic processes.
Biology: Helps in understanding the role of carboxylesterases in lipid metabolism and adipocyte differentiation.
Medicine: Investigated for its potential therapeutic effects in treating metabolic diseases such as obesity and diabetes.
Industry: Potential applications in the development of new drugs targeting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
WWL229: Another inhibitor of carboxylesterase 3, but with different selectivity and potency.
WWL70: A structurally related compound with similar inhibitory effects on carboxylesterases.
Methyl arachidonyl fluorophosphonate: A broad-spectrum serine hydrolase inhibitor with activity against carboxylesterases .
Uniqueness of WWL113
This compound is unique due to its high selectivity for carboxylesterase 3 and carboxylesterase 1f, making it a valuable tool for studying these specific enzymes. Its oral activity and ability to improve metabolic parameters in animal models further highlight its potential as a therapeutic agent .
Properties
IUPAC Name |
ethyl 4-[4-[methyl-[(3-pyridin-4-ylphenyl)methyl]carbamoyl]oxyphenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-3-34-28(32)25-9-7-22(8-10-25)23-11-13-27(14-12-23)35-29(33)31(2)20-21-5-4-6-26(19-21)24-15-17-30-18-16-24/h4-19H,3,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIPHDGVCFVCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)N(C)CC3=CC(=CC=C3)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does WWL113 interact with CES1 and what are the downstream effects of this interaction?
A1: While the precise binding mechanism of this compound to CES1 hasn't been fully elucidated in these papers, research suggests it acts as an inhibitor. [, , ] This inhibition prevents the breakdown of certain lipid mediators, particularly prostaglandin glyceryl esters (PG-Gs) like prostaglandin D2-glyceryl ester (PGD2-G). [] This stabilization of PGD2-G enhances its anti-inflammatory effects by preventing its conversion into pro-inflammatory prostaglandins. []
Q2: How does the structure of this compound relate to its activity as a CES1 inhibitor?
A2: Unfortunately, the provided research doesn't delve into a detailed structure-activity relationship (SAR) analysis for this compound and its analogues. More in-depth studies are needed to understand how specific structural modifications within this compound impact its potency, selectivity, and overall activity against CES1.
Q3: What are the implications of using this compound as a tool to study endocannabinoid metabolism?
A3: this compound serves as a valuable pharmacological tool for investigating the role of CES1 in endocannabinoid metabolism. By inhibiting CES1, researchers can assess the contribution of this enzyme to the breakdown of 2-AG and related PG-Gs. [, ] This can help determine the therapeutic potential of targeting CES1 for inflammatory diseases and further elucidate the complexities of the endocannabinoid system.
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